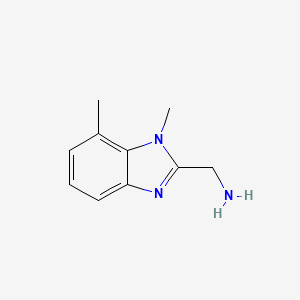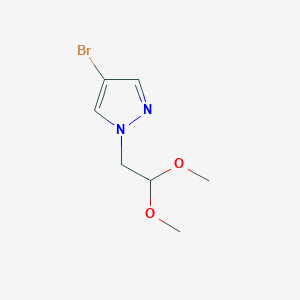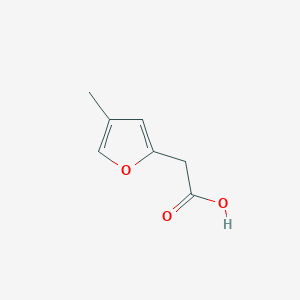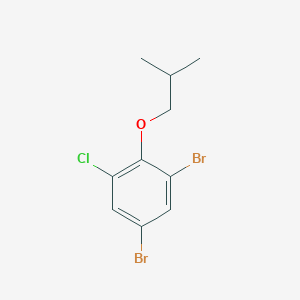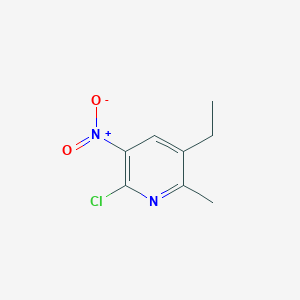
2-Chloro-5-ethyl-6-methyl-3-nitropyridine
概要
説明
2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H9ClN2O2 and a molecular weight of 200.62 .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, involves several steps: nitration, hydrolysis, and chlorination . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is represented by the formula C8H9ClN2O2 . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a beige powder . It has a molecular weight of 200.62 . .科学的研究の応用
Synthesis and Structural Analysis
2-Chloro-5-ethyl-6-methyl-3-nitropyridine and its derivatives have been a focus in synthetic chemistry. For instance, Jukić et al. (2010) synthesized a compound related to 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, namely 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. They analyzed its structure using X-ray, IR, NMR, and spectroscopy. The optical properties were explored through UV–vis absorption and fluorescence spectroscopy, revealing important insights into the structural and electronic characteristics of these compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).
Potential in Anticancer Research
The derivatives of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine have been investigated for their anticancer potential. Temple et al. (1983) synthesized various pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from a similar compound and evaluated their effects on the proliferation of L1210 cells and survival of mice bearing P388 leukemia. This research contributes to understanding the anticancer properties of nitropyridine derivatives (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Vibrational and Electronic Structural Studies
2-Chloro-5-ethyl-6-methyl-3-nitropyridine derivatives have been studied for their vibrational and electronic properties. Velraj et al. (2015) investigated molecules like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine for their molecular structures, vibrational wavenumbers, atomic charges, and electronic properties using density functional theory. Such studies are crucial for understanding the electronic behavior of nitropyridine compounds (Velraj, Soundharam, & Sridevi, 2015).
Kinetics and Mechanisms in Chemical Reactions
The kinetics and mechanisms of reactions involving 2-Chloro-5-ethyl-6-methyl-3-nitropyridine derivatives have been a subject of study. Brewis et al. (1974) explored the rate coefficients and reaction mechanisms of substituted α-halogenopyridines with aniline and its derivatives. Such research provides valuable information on the reactivity and substitution patterns in nitropyridine compounds (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Safety and Hazards
将来の方向性
While specific future directions for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine are not mentioned in the retrieved papers, nitropyridines in general are valuable building blocks in organic synthesis . They have potential applications in the synthesis of various organic compounds and could be used in life science related research .
特性
IUPAC Name |
2-chloro-5-ethyl-6-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-6-4-7(11(12)13)8(9)10-5(6)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPUTFQHLXILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-ethyl-6-methyl-3-nitropyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

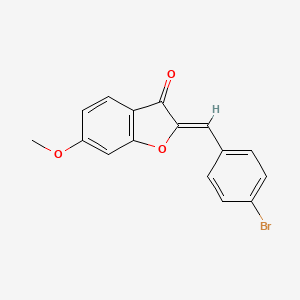

![3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3237639.png)

![D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-](/img/structure/B3237642.png)

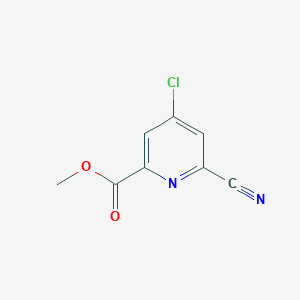
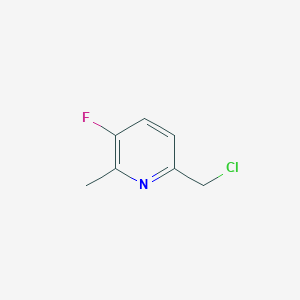
![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)
![5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole](/img/structure/B3237688.png)
